molecular formula C5H9Cl2N3 B2848547 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride CAS No. 663941-74-0

2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride

Cat. No. B2848547
CAS RN: 663941-74-0
M. Wt: 182.05
InChI Key: ULEGLAXBKRBPHR-UHFFFAOYSA-N
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Description

“2-(4-Chloro-1H-pyrazol-1-yl)ethanamine” is a chemical compound with the empirical formula C5H8ClN3 . It has a molecular weight of 145.59 . This compound is usually in liquid form .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “2-(4-Chloro-1H-pyrazol-1-yl)ethanamine”, involves various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . More research is needed to find the specific synthesis method for “2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride”.


Molecular Structure Analysis

The SMILES string of “2-(4-Chloro-1H-pyrazol-1-yl)ethanamine” is ClC1=CN(CCN)N=C1 . The InChI key is HYMUJSKLHIXUOM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-(4-Chloro-1H-pyrazol-1-yl)ethanamine” is a liquid . Its molecular weight is 145.59 , and its empirical formula is C5H8ClN3 .

Scientific Research Applications

Antiparasitic Activity

Antimalarial Potential

Anticancer Properties

Heterocyclic Synthesis

Materials Science

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-(4-chloropyrazol-1-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3.ClH/c6-5-3-8-9(4-5)2-1-7;/h3-4H,1-2,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEGLAXBKRBPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride

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